molecular formula C16H16FN5O3 B502265 4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B502265
M. Wt: 345.33g/mol
InChI Key: IJUMMKDKDDPHLV-UHFFFAOYSA-N
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Description

4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes an oxadiazole ring, a fluorophenyl group, and a furyl group

Preparation Methods

The synthesis of 4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The fluorophenyl and furyl groups may play a role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H16FN5O3

Molecular Weight

345.33g/mol

IUPAC Name

4-amino-N-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C16H16FN5O3/c17-12-4-2-1-3-11(12)13-6-5-10(24-13)9-19-7-8-20-16(23)14-15(18)22-25-21-14/h1-6,19H,7-9H2,(H2,18,22)(H,20,23)

InChI Key

IJUMMKDKDDPHLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)F

Origin of Product

United States

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